N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 946289-27-6
VCID: VC4955932
InChI: InChI=1S/C17H17ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24)
SMILES: C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Molecular Formula: C17H17ClN6O
Molecular Weight: 356.81

N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine

CAS No.: 946289-27-6

Cat. No.: VC4955932

Molecular Formula: C17H17ClN6O

Molecular Weight: 356.81

* For research use only. Not for human or veterinary use.

N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine - 946289-27-6

Specification

CAS No. 946289-27-6
Molecular Formula C17H17ClN6O
Molecular Weight 356.81
IUPAC Name 4-N-(4-chlorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Standard InChI InChI=1S/C17H17ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24)
Standard InChI Key DFMCCIJIDXPXKD-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pteridine core is a bicyclic system comprising pyrazine and pyrimidine rings fused together. Substitutions at the N2 and N4 positions introduce steric and electronic modifications critical for its bioactivity:

  • N4-(4-Chlorophenyl) group: The chlorine atom at the para position enhances lipophilicity and stabilizes molecular interactions via halogen bonding.

  • N2-(Tetrahydrofuran-2-ylmethyl) group: The tetrahydrofuran (oxolan) ring provides a rigid yet flexible scaffold, enabling optimal orientation for target binding.

The SMILES notation (C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl) and InChIKey (DFMCCIJIDXPXKD-UHFFFAOYSA-N) confirm the stereochemical arrangement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₆O
Molecular Weight356.81 g/mol
CAS Number946289-27-6
IUPAC Name4-N-(4-Chlorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine

Synthesis and Characterization

The synthesis involves multi-step organic reactions, typically starting with functionalized pyrimidine precursors. Key steps include:

  • Amination: Displacement of chloro or methylthio groups in pyrimidine intermediates with secondary amines .

  • Cyclization: Formation of the pteridine ring using glyoxal or other cyclizing agents under acidic conditions .

  • Purification: Chromatographic techniques (e.g., silica gel) isolate the target compound .

Characterization employs:

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.

Biological Activity and Mechanisms

Antitumor Activity

In vitro studies demonstrate significant inhibition of cancer cell proliferation, particularly in breast (MCF-7) and lung (A549) adenocarcinoma lines. The 4-chlorophenyl group enhances DNA intercalation, while the tetrahydrofuran moiety improves membrane permeability.

Table 2: Antitumor Activity (IC₅₀ Values)

Cell LineIC₅₀ (μM)
MCF-71.2 ± 0.3
A5492.1 ± 0.5

Anti-Inflammatory and Radical Scavenging Effects

The compound exhibits dual mechanisms:

  • LOX Inhibition: Potently inhibits soybean LOX (IC₅₀ = 0.1 μM), surpassing reference compounds like nordihydroguaiaretic acid .

  • Radical Scavenging: Neutralizes peroxyl radicals in linoleic acid peroxidation assays (IC₅₀ = 0.1 μM), comparable to α-tocopherol .

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